molecular formula C16H16N4O B10933843 1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011397-50-4

1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933843
CAS No.: 1011397-50-4
M. Wt: 280.32 g/mol
InChI Key: NPEBDXOEGVNJLK-UHFFFAOYSA-N
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Description

1,6-Dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 6, and a 2-methylphenyl carboxamide moiety at position 2. The pyrazolo[3,4-b]pyridine scaffold is notable for its structural similarity to purines, making it a candidate for biological applications, particularly in kinase inhibition or receptor modulation.

Properties

CAS No.

1011397-50-4

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

1,6-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H16N4O/c1-10-6-4-5-7-14(10)19-16(21)12-8-11(2)18-15-13(12)9-17-20(15)3/h4-9H,1-3H3,(H,19,21)

InChI Key

NPEBDXOEGVNJLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C=NN(C3=NC(=C2)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazole with 1,3-CCC-Biselectrophiles

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions between 3-aminopyrazole derivatives and 1,3-CCC-biselectrophiles. For 1,6-dimethyl substitution, 1-methyl-3-aminopyrazole reacts with ethyl acetoacetate under acidic conditions to form ethyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Figure 1). The reaction proceeds through nucleophilic attack at the carbonyl groups of ethyl acetoacetate, followed by dehydration and aromatization.

Reaction Conditions

  • Catalyst : Sulfuric acid (10 mol%)

  • Solvent : Ethanol, reflux (90–100°C)

  • Time : 12–24 hours

  • Yield : 65–75%

The methyl group at position 1 originates from the 1-methyl substituent of the pyrazole precursor, while the 6-methyl group derives from the methyl moiety of ethyl acetoacetate. Regioselectivity is ensured by the electronic effects of the substituents, directing the cyclization to the 4-position.

Formation of the Carboxamide Derivative

Halogenation and Amine Condensation

The carboxylic acid is converted to the corresponding acyl chloride using phosphorus oxychloride (POCl3), followed by condensation with 2-methylaniline to form the target carboxamide.

Stepwise Protocol

  • Halogenation :

    • Reactants : 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (10 g), POCl3 (15 mL)

    • Solvent : Methylene chloride/toluene (1:1)

    • Conditions : 40–45°C for 2 hours

    • Intermediate : Acyl chloride (quantitative conversion)

  • Amidation :

    • Reactants : Acyl chloride (10 g), 2-methylaniline (8.5 g)

    • Solvent : Dichloromethane, 0–5°C

    • Conditions : Stirring for 1 hour, followed by warming to 25°C

    • Yield : 70–75%

The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon. Excess amine ensures complete conversion, and the product is isolated via filtration after quenching with ice water.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

Key spectroscopic features of the target compound include:

Nucleus Chemical Shift (δ, ppm) Assignment
^1H2.40 (s, 3H)Pyrazole-CH3
^1H2.75 (s, 3H)Pyridine-CH3
^1H7.25–7.60 (m, 4H)2-Methylphenyl
^13C167.9Carboxamide-C=O

These data align with reported pyrazolo[3,4-b]pyridine derivatives, confirming regiochemical control during synthesis.

Alternative Synthetic Routes and Methodological Variations

Nitrile Hydrolysis Pathway

An alternative route involves the hydrolysis of a 4-cyano intermediate to the carboxylic acid. For example, 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is hydrolyzed under acidic conditions, though this method offers lower yields (60–65%) compared to ester hydrolysis.

Direct Amidation via Coupling Reagents

Modern protocols employ coupling agents such as HATU or EDCl for direct amidation, avoiding the acyl chloride intermediate. However, these methods are less documented in the reviewed literature and may require optimization for scale-up .

Chemical Reactions Analysis

Oxidation Reactions

The compound's methyl groups and aromatic systems participate in oxidation processes:

  • Side-chain oxidation : Methyl groups at positions 1 and 6 can oxidize to carboxylic acids under strong oxidizing agents like KMnO₄/H₂SO₄

  • Ring oxidation : The pyridine ring undergoes electrophilic aromatic substitution with HNO₃/H₂SO₄, producing nitro derivatives at electron-rich positions

Key conditions :

Oxidizing AgentTemperatureProduct
KMnO₄ (acidic)80-100°CCarboxylic acid derivatives
HNO₃/H₂SO₄0-5°C5-Nitro substituted analog

Reduction Reactions

The carboxamide group and heteroaromatic system show distinct reducibility:

  • Amide reduction : LiAlH₄ converts the carboxamide to a primary amine (4-aminomethyl derivative)

  • Ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyridine ring while preserving the pyrazole moiety

Mechanistic pathways :

  • Carboxamide → Imine intermediate → Amine (via LiAlH₄)

  • Heteroaromatic system → Dihydro derivative (via H₂/Pd-C at 50 psi)

Substitution Reactions

The 2-methylphenyl substituent enables electrophilic and nucleophilic substitutions:

Electrophilic substitution (Position 5 preferred):

ReagentProductYield (%)
Cl₂/FeCl₃5-Chloro derivative72
Br₂/AcOH5-Bromo derivative68

Nucleophilic displacement :

  • Methoxy group introduction via NaOMe/CuI at 120°C

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis:

ConditionProductApplication
6M HCl (reflux)4-Carboxylic acid derivativeProdrug synthesis
NaOH/EtOH (60°C)Sodium carboxylate intermediateSalt formation

Kinetic studies show pH-dependent hydrolysis rates:

  • t₁/₂ = 8.2 hr (pH 1.2) vs. t₁/₂ = 32.7 hr (pH 7.4)

Molecular Interactions

The compound participates in non-covalent interactions critical for biological activity:

Interaction TypeBinding PartnersEnergy (kJ/mol)
π-StackingAromatic amino acid residues-18.7 ± 1.2
Hydrogen bondingSer289, His323 (PPARα-LBD)-24.3 ± 0.8
HydrophobicIle272, Ile354 cavities-15.9 ± 1.1

Structural studies reveal that the 2-methylphenyl group occupies a hydrophobic cavity between Ile272 and Ile354 in PPARα, while the carboxamide forms critical H-bonds with Ser289 and His323 .

Stability Profile

The compound demonstrates variable stability under different conditions:

FactorStability Outcome
Aqueous solution (pH 7.4)94% intact after 24 hr
UV light (300 nm)68% degradation after 48 hr
Thermal (100°C)<5% decomposition after 1 hr

This reactivity profile enables rational design of derivatives with enhanced pharmacokinetic properties. Recent studies highlight the compound's utility as a PPARα agonist scaffold, where strategic modifications of its substituents improve target selectivity while maintaining metabolic stability . Controlled oxidation and substitution reactions remain essential for developing analogs with optimized therapeutic indices.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results in inhibiting tumor cell proliferation. Studies indicate that it may act as an inhibitor of specific kinases involved in cancer progression. For instance, preliminary assays on various cancer cell lines have demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth:

Cell Line IC50 (µM)
A549 (lung)12.5
MCF-7 (breast)15.0

These findings suggest that 1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide could serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Its structure suggests potential mechanisms for inhibiting pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Biological Research

Enzyme Inhibition Studies
Research has highlighted the compound's role in enzyme inhibition, particularly concerning kinases that regulate cellular signaling pathways. By binding to the active sites of these enzymes, it disrupts signaling processes that can lead to cellular proliferation and inflammation . This property makes it a valuable tool for understanding cellular mechanisms and developing therapeutic strategies.

Pharmacological Studies

Diverse Pharmacological Activities
The pyrazolo[3,4-b]pyridine scaffold is known for its broad spectrum of biological activities. Compounds within this class have exhibited antimicrobial, antiviral, and antidiabetic properties. The structural features of 1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide contribute to its potential efficacy across these applications .

Material Science Applications

Organic Electronics
Emerging research is exploring the use of this compound in materials science, particularly in organic electronics. Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic characteristics through structural modifications enhances its applicability in advanced materials .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of 1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide against several cancer types. The results indicated that the compound significantly reduced cell viability in both A549 and MCF-7 cell lines compared to control groups.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound. Researchers treated macrophage cell lines with varying concentrations of the compound and assessed cytokine production. The findings revealed a dose-dependent reduction in pro-inflammatory cytokines, supporting its potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Biological Activity

1,6-Dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, which has been recognized for various biological activities. Its structural formula can be represented as follows:

  • Molecular Formula : C14H16N4O
  • Molecular Weight : 252.31 g/mol
  • CAS Number : Not specifically listed in the provided data but can be derived from its structural characteristics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in tumor growth and proliferation. In particular, they have been shown to inhibit DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which plays a role in cell cycle regulation and apoptosis.
  • Research Findings : In vitro assays demonstrated that derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compounds showed IC50 values in the nanomolar range, indicating potent activity against these cancer types .

Anti-inflammatory Effects

Pyrazolo[3,4-b]pyridines have also been studied for their anti-inflammatory properties:

  • Inhibition of COX Enzymes : Several derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory conditions. Compounds demonstrated selectivity indices suggesting they can effectively reduce inflammation with minimal side effects .
  • Experimental Models : Animal models of inflammation (e.g., carrageenan-induced paw edema) have shown that these compounds significantly reduce swelling and pain, comparable to standard anti-inflammatory drugs like diclofenac .

Study 1: DYRK1A Inhibition

Study 2: Anti-inflammatory Activity

Another investigation assessed a series of substituted pyrazolo[3,4-b]pyridine derivatives for their anti-inflammatory activity. The most potent compound showed an IC50 value of 60 μg/mL in inhibiting COX-2 activity and demonstrated significant efficacy in reducing edema in vivo .

Summary Table of Biological Activities

Activity TypeMechanismKey FindingsReference
AnticancerDYRK1A inhibitionNanomolar IC50 against MDA-MB-231 and HepG2 cells
Anti-inflammatoryCOX-2 inhibitionIC50 = 60 μg/mL; effective in animal models

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives, focusing on substituent effects, synthetic strategies, and spectroscopic characteristics.

Structural and Substituent Comparisons
Compound Name Core Substituents N-Substituent Key Features
1,6-Dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Target) 1,6-dimethyl 2-methylphenyl carboxamide Enhanced lipophilicity due to methyl groups; steric hindrance at N-position
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide 3-methyl, 1,6-diphenyl Acetylated carbohydrazide Increased aromaticity from phenyl groups; potential hydrogen-bonding sites
(E)-4,6-Dimethyl-N-(3-phenylallylidene)-1H-pyrazolo[3,4-b]pyridin-3-amine 4,6-dimethyl 3-phenylallylidene Conjugated imine system; planar structure for potential π-π interactions
Methyl-{4,6-diamino-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate 1-(2-fluoro-benzyl), 4,6-diamino-pyrimidine Methyl carbamate Polar amino groups; fluorobenzyl enhances metabolic stability
N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,3-dimethyl, 6-isopropyl Indol-4-yl carboxamide Bulky isopropyl and indole groups; potential for hydrophobic interactions

Key Trends :

  • Steric Effects : The 2-methylphenyl group in the target compound may introduce steric hindrance, unlike the planar 3-phenylallylidene group in , which favors stacking interactions.
  • Electronic Effects : Electron-withdrawing groups (e.g., fluoro-benzyl in ) can alter electron density, affecting binding affinity or reactivity.
Spectroscopic Characterization
  • IR Spectroscopy :
    • The target compound’s carboxamide group would exhibit C=O stretching near 1650–1680 cm⁻¹, comparable to the 1655 cm⁻¹ C=N stretch in .
    • N-H stretches (e.g., 3142 cm⁻¹ in ) may differ based on substituent electronegativity.
  • NMR Spectroscopy :
    • Methyl groups in the target compound would resonate near δ 2.2–2.6 ppm (cf. δ 2.25 and 2.62 ppm for methyl groups in ).
    • Aromatic protons in the 2-methylphenyl group would appear as multiplet signals around δ 7.1–7.4 ppm, similar to .
Purification and Stability
  • The methyl carbamate derivative in required specialized purification due to polar amino groups, suggesting that the target compound’s nonpolar substituents may simplify chromatographic separation.
  • Stability: Methyl groups in the target compound may reduce oxidative degradation compared to allylidene or indole derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing pyrazolo[3,4-b]pyridine carboxamide derivatives, and how do reaction conditions influence yield?

  • Methodology : Pyrazolo-pyridine derivatives are typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via Ullmann-type coupling for aryl substitutions. For example, pyrazolo[3,4-d]pyrimidines are synthesized by reacting intermediates with alkyl halides in dry acetonitrile, followed by solvent evaporation and recrystallization (e.g., from acetonitrile or isopropyl alcohol) . Key variables include solvent polarity (acetonitrile vs. dichloromethane), temperature (reflux vs. room temperature), and purification methods (recrystallization solvents), which impact crystallinity and yield .

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine/pyrazole rings) and methyl groups (δ 2.1–2.5 ppm for N-methyl and aryl-methyl substituents) .
  • IR : Detect carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS .

Q. What experimental approaches are used to assess solubility and stability under physiological conditions?

  • Methodology :

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) .
  • Stability : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring of degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

  • Methodology : Apply a 2^k factorial design to variables like temperature (80–120°C), catalyst loading (5–10 mol%), and solvent (DMF vs. THF). Response surface methodology (RSM) can model interactions between factors, prioritizing temperature and solvent polarity to maximize yield (>85%) and minimize byproducts .

Q. How do contradictory data on solvent effects in pyrazolo-pyridine synthesis (e.g., acetonitrile vs. isopropyl alcohol) inform reaction mechanism hypotheses?

  • Methodology : Polar aprotic solvents (acetonitrile) favor SN2 mechanisms for alkylation, while protic solvents (isopropyl alcohol) may stabilize intermediates via hydrogen bonding, altering regioselectivity. Kinetic studies (e.g., varying solvent dielectric constants) and DFT calculations can resolve these discrepancies .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are false positives mitigated?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) with Z’-factor >0.5 to ensure robustness .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), including controls for solvent interference (e.g., DMSO <0.1%) .

Q. How can molecular docking predict binding modes of this compound to target proteins (e.g., kinases)?

  • Methodology : Generate 3D conformers from SMILES/InChI (e.g., using Open Babel), dock into kinase active sites (AutoDock Vina), and validate with MD simulations (AMBER). Key interactions: carboxamide hydrogen bonds with hinge regions (e.g., EGFR-TK) .

Q. What analytical strategies identify degradation products under oxidative stress?

  • Methodology : Expose the compound to H2O2/UV light, then analyze via LC-QTOF-MS. Fragmentation patterns (e.g., m/z shifts +16 for hydroxylation) and isotopic labeling (18O2) confirm oxidation pathways .

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